molecular formula C11H9ClN2O2 B126197 Ethyl 4-chloroquinazoline-6-carboxylate CAS No. 155960-94-4

Ethyl 4-chloroquinazoline-6-carboxylate

Cat. No.: B126197
CAS No.: 155960-94-4
M. Wt: 236.65 g/mol
InChI Key: ADKCJHRCXSXELJ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 4-chloroquinazoline-6-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-chloroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their biological activities, which include:

  • Anticancer : Inhibition of tumor growth and metastasis.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Anti-inflammatory : Reduction of inflammation in different models.
  • Analgesic : Pain relief properties.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. This compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : It acts as an inhibitor of specific kinases involved in cancer cell signaling pathways. For example, it has been reported to inhibit p21-activated kinase 4 (PAK4), which is implicated in cancer cell migration and invasion .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. A study evaluating various quinazoline derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for several strains, indicating its potential use in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

This compound has also shown promise in reducing inflammation and providing analgesic effects. In animal models, it was effective in alleviating pain associated with inflammatory conditions, suggesting its potential application in pain management therapies .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of Quinazoline Core : The initial step involves cyclization reactions using appropriate precursors such as anthranilic acid derivatives.
  • Chlorination : Introduction of the chlorine atom at the 4-position using chlorinating agents.
  • Esterification : Conversion to the ethyl ester form by reaction with ethanol and a suitable acid catalyst.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AnticancerCell viability assayIC50 = 12 µM
AntimicrobialMIC determinationEffective against E. coli (MIC = 32 µg/mL)
Anti-inflammatoryCarrageenan-induced paw edema modelSignificant reduction in edema (p < 0.05)
AnalgesicHot plate testIncreased latency (p < 0.01)

Case Studies

  • Case Study on Anticancer Properties :
    A recent study investigated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis via activation of caspase pathways, suggesting its potential as a lead compound for lung cancer therapy .
  • Case Study on Antimicrobial Efficacy :
    In a comparative study, this compound was tested against standard antibiotics. The results showed superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance .

Properties

IUPAC Name

ethyl 4-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCJHRCXSXELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438601
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-94-4
Record name Ethyl 4-chloro-6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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